Bis(3-bromo-4,5-dihydroxyphenyl)methanone
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Overview
Description
Bis(3-bromo-4,5-dihydroxyphenyl)methanone is a bromophenol compound derived from marine algae. It is known for its unique chemical structure and has been studied for its various biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of bis(3-bromo-4,5-dihydroxyphenyl)methanone typically involves the bromination of bis(3,4-dimethoxyphenyl)methanone. This process can yield multiple products depending on the conditions, including mono, di, tri, and tetra brominated compounds. Reduction and demethylation reactions are then performed to obtain the final product . Industrial production methods may involve similar steps but optimized for higher yields and purity.
Chemical Reactions Analysis
Bis(3-bromo-4,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like acetone and catalysts such as p-toluenesulfonic acid. Major products formed from these reactions include various brominated phenolic compounds .
Scientific Research Applications
Bis(3-bromo-4,5-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bromophenol derivatives.
Medicine: Its antimicrobial properties make it useful in developing new antibiotics.
Industry: The compound’s antioxidant properties are being explored for use in food preservation and cosmetics.
Mechanism of Action
The mechanism by which bis(3-bromo-4,5-dihydroxyphenyl)methanone exerts its effects involves the modulation of various molecular targets and pathways. For instance, it has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells by modulating β1-integrin and focal adhesion kinase (FAK) signaling pathways . This indicates its potential as an anticancer agent.
Comparison with Similar Compounds
Bis(3-bromo-4,5-dihydroxyphenyl)methanone can be compared with other bromophenol compounds such as:
Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane: Similar in structure but with different bromination patterns, leading to variations in biological activity.
3-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)-5-methoxymethylpyrocatechol: Another bromophenol with distinct biological activities.
The uniqueness of this compound lies in its specific bromination pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H8Br2O5 |
---|---|
Molecular Weight |
404.01 g/mol |
IUPAC Name |
bis(3-bromo-4,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Br2O5/c14-7-1-5(3-9(16)12(7)19)11(18)6-2-8(15)13(20)10(17)4-6/h1-4,16-17,19-20H |
InChI Key |
QWGGKBRLOGNRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C(=O)C2=CC(=C(C(=C2)Br)O)O |
Origin of Product |
United States |
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